

# Comparative Analysis of Pyrazine-2-Amidoxime Derivatives: A Guide to Structure-Activity Relationships

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## Compound of Interest

Compound Name: *Pyrazine-2-amidoxime*  
CAS No.: 1878112-04-9  
Cat. No.: B15558520

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **pyrazine-2-amidoxime** derivatives, focusing on their antimicrobial activities. The information is compiled from published experimental data to assist researchers in the design and development of novel therapeutic agents.

## Comparative Biological Activity

The following tables summarize the in vitro antimicrobial activity of a series of **pyrazine-2-amidoxime** derivatives. The data highlights the impact of various substitutions on the amidoxime moiety on their efficacy against Mycobacterium tuberculosis, other bacterial strains, and fungi.

Table 1: Tuberculostatic Activity of **Pyrazine-2-Amidoxime** Derivatives against Mycobacterium tuberculosis H37Rv

Compound	R	R1	R2	MIC (µg/mL)
1	H	-	-	>100
2	CH3	-	-	>100
5	H	CH3	CH3	100
6	H	C2H5	C2H5	50
7	H	n-C3H7	n-C3H7	25
8	H	n-C4H9	n-C4H9	25
9	H	\multicolumn{2}{c} }{Pyrrolidino}	50	
10	H	\multicolumn{2}{c} }{Piperidino}	25	
11	H	\multicolumn{2}{c} }{Morpholino}	50	
12	H	\multicolumn{2}{c} }{4-Methylpiperazino}	50	
13	H	\multicolumn{2}{c} }{4-Phenylpiperazino}	50	
14	H	\multicolumn{2}{c} }{4-Benzylpiperazino}	50	
15	H	\multicolumn{2}{c} }{Hexamethyleneimino}	25	
16	H	C2H5	C6H5	50
17	H	CH3	C6H5CH2	50
18	H	CH3	2-pyridyl	100
19	CH3	\multicolumn{2}{c} }{Piperidino}	100	
20	CH3	\multicolumn{2}{c} }{Morpholino}	100	

Data sourced from Gobis K, et al. (2006).[1]

Structure-Activity Relationship for Tuberculostatic Activity: The unsubstituted amidoxime (Compound 1) and its O-methyl derivative (Compound 2) were inactive. However, substitution on the amidoxime nitrogen with various secondary amines led to compounds with significant tuberculostatic activity. The most potent compounds (7, 8, 10, and 15) exhibited a MIC of 25 µg/mL. This suggests that the presence of lipophilic N-substituents on the amidoxime group is crucial for antimycobacterial activity.

Table 2: Antibacterial and Antifungal Activity of **Pyrazine-2-Amidoxime** (PAOX)

Microorganism	Strain	MIC (mM)	MBC/MFC (mM)
Enterococcus hirae	ATCC 8043	5.79	5.79
Staphylococcus aureus	ATCC 6538	5.79	5.79
Escherichia coli	ATCC 8739	5.79	5.79
Proteus vulgaris	ATCC 6896	5.79	5.79
Pseudomonas aeruginosa	ATCC 9027	5.79	5.79
Candida albicans	ATCC 4635	0.58	5.79

Data sourced from Ogryzek M, et al. (2016).[2][3]

Activity of the Parent Compound: **Pyrazine-2-amidoxime** (PAOX) demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria at a concentration of 5.79 mM.[2] Notably, it exhibited significantly higher inhibitory activity against the yeast *Candida albicans* (MIC = 0.58 mM), although its fungicidal concentration was the same as its bactericidal concentration.[3]

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

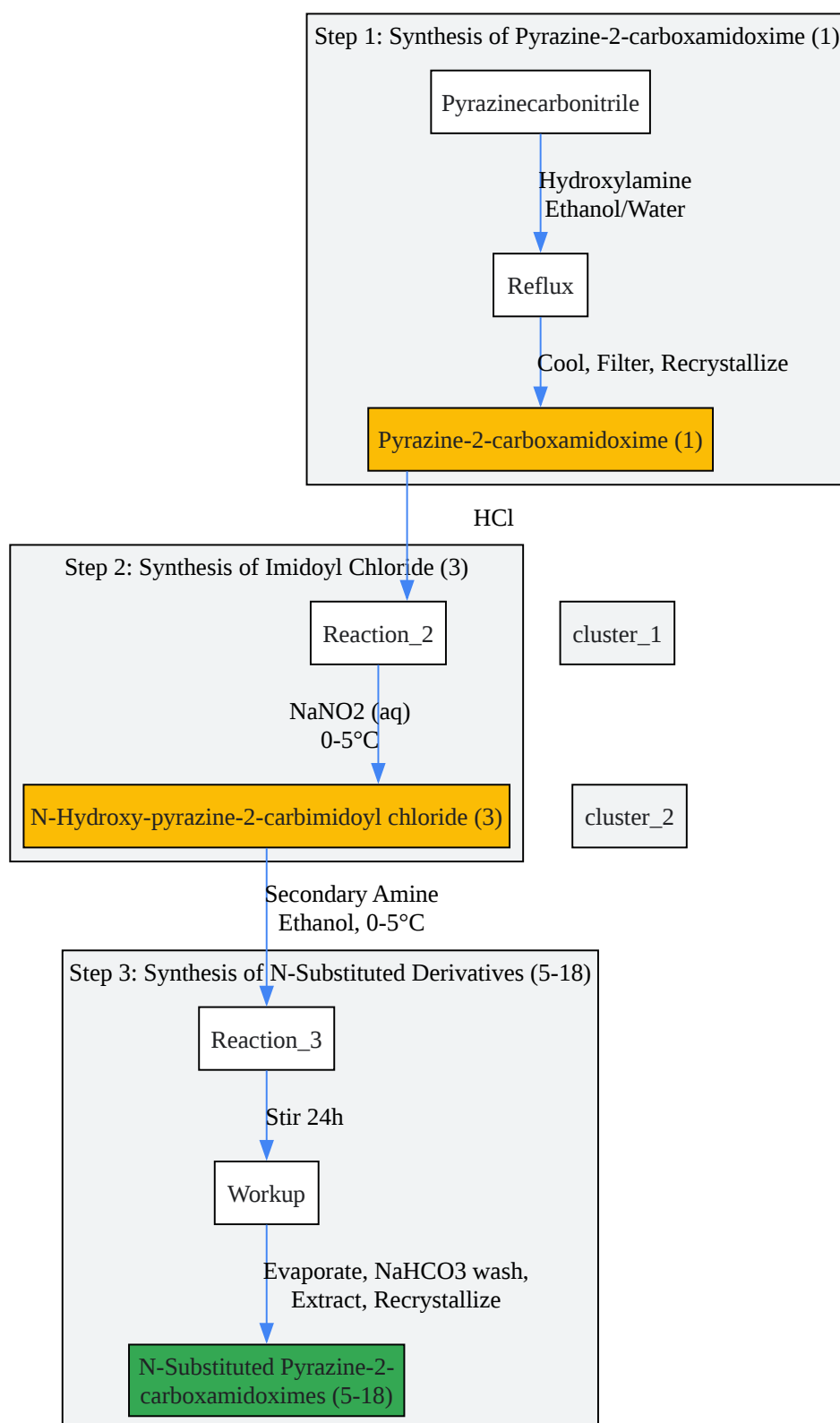
## Synthesis of Pyrazine-2-Amidoxime Derivatives (5-18)

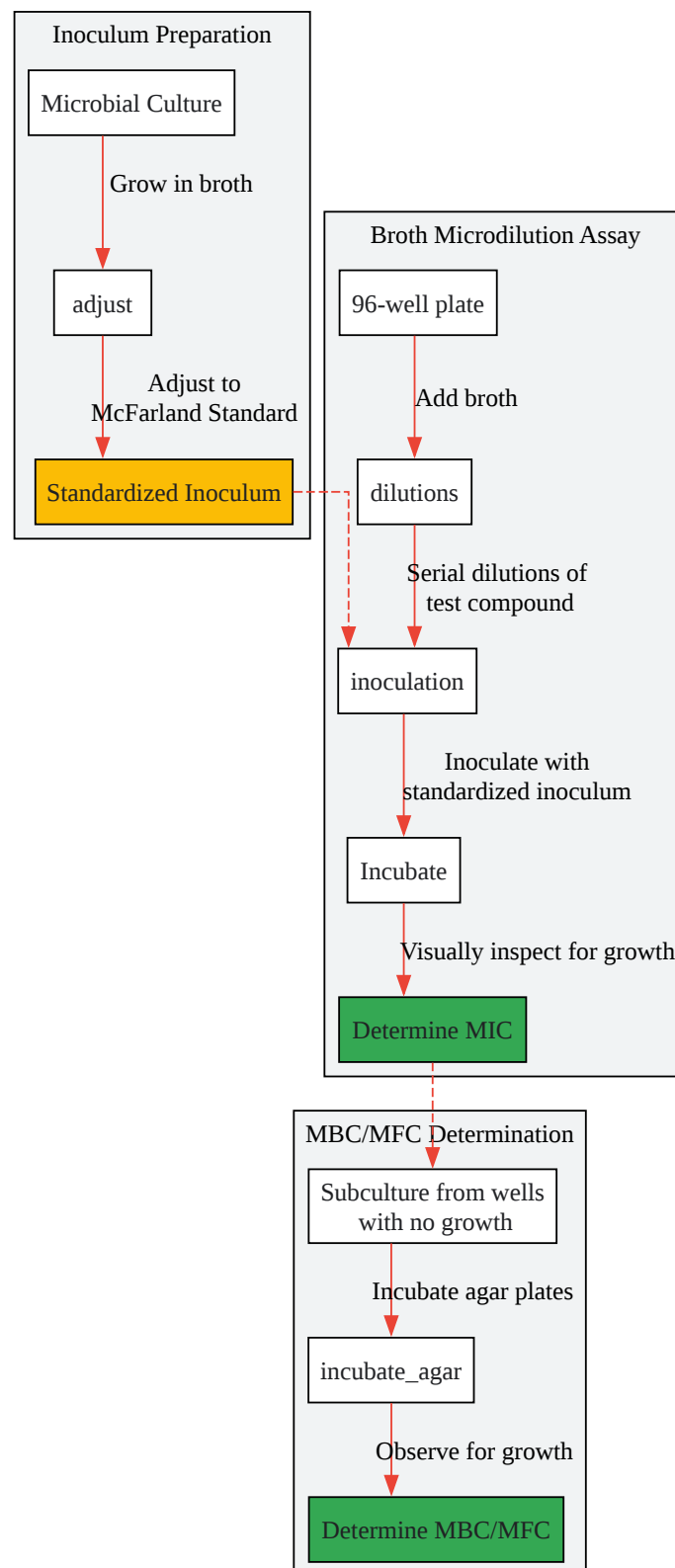
This protocol describes the synthesis of N-substituted pyrazine-2-carboxamidoxime derivatives.

**Step 1: Synthesis of Pyrazine-2-carboxamidoxime (1)** A solution of pyrazinecarbonitrile (0.1 mol), hydroxylamine hydrochloride (0.15 mol), and sodium carbonate (0.075 mol) in 100 mL of ethanol-water (1:1) is refluxed for 2 hours. After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol.

**Step 2: Synthesis of N-Hydroxy-pyrazine-2-carbimidoyl chloride (3)** Pyrazine-2-carboxamidoxime (1) (0.05 mol) is dissolved in 100 mL of 2M hydrochloric acid at room temperature. The solution is cooled to 0-5°C, and a solution of sodium nitrite (0.05 mol) in 20 mL of water is added dropwise while maintaining the temperature below 5°C. The resulting precipitate is filtered, washed with cold water, and dried.

**Step 3: Synthesis of N-Substituted Pyrazine-2-carboxamidoximes (5-18)** A solution of the appropriate secondary amine (0.02 mol) in 30 mL of ethanol is cooled to 0-5°C. To this, N-hydroxy-pyrazine-2-carbimidoyl chloride (3) (0.01 mol) is added portion-wise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is treated with a 5% sodium bicarbonate solution. The product is then extracted with chloroform, and the organic layer is dried over anhydrous magnesium sulfate. After evaporation of the solvent, the crude product is recrystallized from an appropriate solvent.





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## References

- [1. Microplate Alamar Blue Assay \(MABA\) and Low Oxygen Recovery Assay \(LORA\) for Mycobacterium tuberculosis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab \[cmdr.ubc.ca\]](#)
- [3. 5.3. Minimal Inhibitory Concentration \(MIC\) \[bio-protocol.org\]](#)
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